methyl 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the N1 position and a methyl ester at the C3 position. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as intermediates for enzyme inhibitors (e.g., Lp-PLA2 inhibitors) and bioactive molecules . The difluoroethyl group enhances metabolic stability and lipophilicity, while the ester moiety allows for further functionalization.
Properties
IUPAC Name |
methyl 1-(2,2-difluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-13-7(12)5-2-3-11(10-5)4-6(8)9/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEJRAKDICKLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization Methods
The foundational approach to synthesizing methyl 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate involves cyclization reactions between hydrazines and β-keto esters. A representative protocol begins with the condensation of 2,2-difluoroethylhydrazine with methyl 3-oxobutanoate in ethanol at 80°C for 12 hours, yielding the pyrazole ring via a Knorr-type mechanism . The reaction proceeds through intermediate enamine formation, followed by intramolecular cyclization and dehydration.
Reaction Conditions and Optimization
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Solvent: Ethanol or toluene (polar aprotic solvents improve yield by 15–20%).
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Catalyst: p-Toluenesulfonic acid (0.5 eq) accelerates cyclization, reducing reaction time to 6 hours .
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Yield: 68–72% after recrystallization from hexane/ethyl acetate (3:1).
Key Limitation: Competing regioselectivity leads to 10–15% of the 5-carboxylate isomer, necessitating chromatographic separation.
Palladium-Catalyzed Carbonylation
Modern protocols leverage transition-metal catalysis to enhance efficiency. A patent-pending method employs palladium(II) acetate (5 mol%) with 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand, enabling carbonylation of 1-(2,2-difluoroethyl)-1H-pyrazole-3-boronic acid in methanol under 3 atm CO pressure . This one-pot reaction achieves 84% yield at 60°C within 8 hours, with no detectable regioisomers .
Mechanistic Insights
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Oxidative addition of the boronic acid to Pd(0).
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CO insertion into the Pd–C bond.
Advantages:
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Eliminates hazardous methylating agents (e.g., methyl iodide).
Industrial-Scale Continuous Flow Synthesis
To address batch process limitations, industrial workflows adopt continuous flow reactors (CFRs). A patented system (CN117304112A) utilizes a two-stage CFR:
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Stage 1: Difluoroethylation of methyl pyrazole-3-carboxylate with 2,2-difluoroethyl bromide in DMF at 120°C (residence time: 30 min).
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Stage 2: In-line esterification with methanol and H₂SO₄ (0.1 eq) at 70°C (residence time: 20 min).
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Temperature (°C) | 120 | 70 |
| Pressure (bar) | 4 | 1 |
| Conversion (%) | 98 | 95 |
| Purity (%) | 99.5 | 99.8 |
Economic Impact: CFRs reduce solvent consumption by 40% and energy costs by 30% compared to batch reactors.
Regioselective Synthesis via Trichloromethyl Enones
A breakthrough regiocontrol strategy (ACS Omega, 2023) uses trichloromethyl enones to direct substitution patterns. Reacting 4,4-difluoro-1-(trichloromethyl)pent-2-en-1-one with methyl hydrazine in THF at 0°C selectively produces the 3-carboxylate isomer (93% yield) . The trichloromethyl group acts as a transient directing group, hydrolyzing to the carboxylate during workup .
Critical Parameters:
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Temperature: Below 10°C to suppress 5-isomer formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 68–72 | 98 | 120 | Moderate |
| Pd-Catalyzed | 84 | 99.5 | 250 | High |
| Continuous Flow | 95 | 99.8 | 90 | Industrial |
| Trichloromethyl Enone | 93 | 99.2 | 180 | Lab-scale |
Trade-offs: While continuous flow synthesis offers the best economics, Pd-catalyzed routes provide superior regioselectivity for high-value applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as organolithium or organomagnesium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N1 Position
Trifluoroethyl Analog
- Compound : Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- Molecular Weight : 208.14 g/mol
- Key Differences : Replacing the difluoroethyl group with trifluoroethyl increases electronegativity and lipophilicity. This substitution may improve resistance to oxidative metabolism but could reduce solubility in polar solvents compared to the difluoroethyl analog .
Monofluoroethyl Analog
- Compound : Methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate
- Molecular Weight : 298.05 g/mol
- The additional iodine at C5 increases molecular weight and may introduce steric hindrance, affecting binding interactions in biological systems .
Aromatic Substituents
- Compound : Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate
- Molecular Weight : 230.22 g/mol
- Key Differences : The 4-formylphenyl group introduces aromaticity and a reactive aldehyde moiety, enabling conjugation reactions. This structure is more hydrophobic and may target enzymes with aromatic binding pockets .
Functional Group Variations at the C3 Position
Carboxylic Acid Analog
- Compound : 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid
- Molecular Weight : 221.12 g/mol
- Key Differences: Replacing the methyl ester with a carboxylic acid increases polarity and acidity (pKa ~1–2), enhancing solubility in aqueous media.
Amino-Substituted Analog
- Compound: Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate
- Molecular Weight : 205.16 g/mol
- Key Differences: The amino group at C4 introduces hydrogen-bonding capability, improving solubility and interaction with biological targets. This modification is critical in prodrug designs .
Ethyl Ester Analogs
- Compound : Ethyl 3-methyl-1H-pyrazole-4-carboxylate
- Molecular Weight : 168.17 g/mol (estimated)
- Key Differences : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance. The methyl group at C3 may enhance steric stability but reduce electronic effects compared to the difluoroethyl substituent .
Data Tables
Table 1. Molecular Properties of Selected Pyrazole Derivatives
| Compound Name | Molecular Weight (g/mol) | Substituent (N1) | C3 Functional Group | Key Feature(s) |
|---|---|---|---|---|
| Target Compound | ~205* | 2,2-Difluoroethyl | Methyl ester | High metabolic stability |
| Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate | 208.14 | 2,2,2-Trifluoroethyl | Methyl ester | Increased lipophilicity |
| 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | 221.12 | 2,2-Difluoroethyl | Carboxylic acid | Polar, nitro functionalization |
| Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate | 205.16 | 2,2-Difluoroethyl | Methyl ester | Amino group enhances solubility |
| Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate | 230.22 | 4-Formylphenyl | Methyl ester | Aromatic, aldehyde reactivity |
*Estimated based on analogs.
Research Implications
- Medicinal Chemistry : The difluoroethyl group balances lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs. Trifluoroethyl analogs may excel in prolonged half-life applications .
- Synthetic Flexibility : The methyl ester at C3 allows for hydrolysis to carboxylic acids or transesterification, enabling diversification in drug development .
- Biological Activity: Amino and nitro substituents modulate electronic effects, influencing interactions with enzymes like Lp-PLA2 .
Biological Activity
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate (CAS: 1170596-40-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C7H8F2N2O2, with a molecular weight of 190.15 g/mol. The presence of a difluoroethyl group contributes to its unique chemical characteristics, potentially enhancing its bioavailability and metabolic stability in biological systems.
Research indicates that this compound may interact with specific biological targets, particularly fibroblast growth factor receptors (FGFRs). These interactions are crucial for the compound's therapeutic potential in oncology and other diseases associated with aberrant FGFR signaling pathways.
Antitumor Activity
The compound has shown promising results in preclinical studies targeting cancer cells. Interaction studies have demonstrated significant binding affinity towards FGFR2, suggesting its potential as a therapeutic agent in cancer treatment.
Antibacterial Properties
Preliminary evaluations indicate that this compound exhibits antibacterial activity against various gram-positive bacteria. For instance, it has been tested against Staphylococcus aureus and Enterococcus faecalis, showing minimum inhibitory concentrations (MICs) in the range of 4–64 µg/mL .
Table 1: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antitumor | FGFR2 | Significant binding affinity | |
| Antibacterial | Gram-positive bacteria | MIC = 4–64 µg/mL | |
| Cytotoxicity | HeLa cell line | Dose-dependent cytotoxicity observed |
Case Study: Interaction with FGFRs
A study investigated the binding dynamics of this compound with FGFRs using molecular docking simulations. The results indicated a strong interaction profile, which could lead to the inhibition of tumor growth in FGFR-dependent cancers. The study highlighted the importance of the difluoroethyl moiety in enhancing binding affinity compared to non-fluorinated analogs.
Pharmacokinetics and Metabolism
The difluoroethyl group is believed to enhance the compound's pharmacokinetic properties by improving metabolic stability and bioavailability. This characteristic is critical when considering the compound for therapeutic applications, as it may lead to prolonged action within biological systems.
Q & A
Q. Core Techniques
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for research-grade material) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., difluoroethyl CH₂CF₂ protons at δ 4.8–5.2 ppm; pyrazole ring protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~231.1 g/mol) .
Q. Advanced Cross-Validation
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing N1 vs. N2 substitution) .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
Q. Basic Stability Profile
- Thermal Stability : Decomposition occurs above 150°C, releasing CO, CO₂, and HF .
- Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation .
Q. Advanced Handling Protocols
- Moisture Control : Use molecular sieves in storage vials to avoid hydrolysis of the ester group .
- Long-Term Storage : –20°C in sealed containers with PTFE-lined caps minimizes sublimation and oxidation .
What strategies resolve contradictions in biological activity data across different assays?
Q. Methodological Considerations
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay Validation : Include positive controls (e.g., known kinase inhibitors for enzyme assays) to calibrate activity thresholds .
Q. Advanced Approaches
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with assays .
- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation differences .
How can computational modeling predict the compound’s reactivity and interactions with biological targets?
Q. Basic Modeling Workflow
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) using Gaussian or ORCA .
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) .
Q. Advanced Applications
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., fluorine electronegativity) with bioactivity trends .
What are the key challenges in scaling up synthesis, and how can they be mitigated?
Q. Critical Issues
- Exothermic Reactions : Difluoroethylation steps may require controlled addition rates and cooling .
- Purification Bottlenecks : Switch from column chromatography to fractional crystallization for large batches .
Q. Advanced Solutions
- Flow Chemistry : Continuous reactors improve heat management and reproducibility .
- In Situ Monitoring : PAT tools (e.g., ReactIR) track reaction progress in real time .
How does the compound’s electronic structure influence its spectroscopic and reactive properties?
Q. Key Electronic Features
Q. Advanced Analysis
- NBO Calculations : Quantify hyperconjugation between the ester carbonyl and pyrazole ring .
- Electron Density Maps : AIM analysis identifies critical non-covalent interactions (e.g., C–H···O/F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
